Cas no 2180434-06-2 (2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine-linked 2-methylthiazole moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a promising scaffold for pharmaceutical applications. The trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions, while the thiazole-piperazine moiety offers structural versatility for further derivatization. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in medicinal chemistry research, particularly in the development of kinase inhibitors or CNS-targeting agents. The compound’s balanced solubility and permeability profile further underscore its potential as a lead candidate in drug discovery.
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine structure
2180434-06-2 structure
商品名:2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
CAS番号:2180434-06-2
MF:C14H16F3N5S
メガワット:343.370551109314
CID:5311381
PubChem ID:133922927

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • AKOS040709738
    • F6619-5882
    • 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
    • 2180434-06-2
    • 2-[4-[(2-Methyl-4-thiazolyl)methyl]-1-piperazinyl]-4-(trifluoromethyl)pyrimidine
    • インチ: 1S/C14H16F3N5S/c1-10-19-11(9-23-10)8-21-4-6-22(7-5-21)13-18-3-2-12(20-13)14(15,16)17/h2-3,9H,4-8H2,1H3
    • InChIKey: CPMJTHMCDVXBBG-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(CC3=CSC(C)=N3)CC2)=NC=CC(C(F)(F)F)=N1

計算された属性

  • せいみつぶんしりょう: 343.10785119g/mol
  • どういたいしつりょう: 343.10785119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.373±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 446.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 4.99±0.10(Predicted)

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-5882-2mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
2mg
$88.5 2023-09-07
Life Chemicals
F6619-5882-40mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
40mg
$210.0 2023-09-07
Life Chemicals
F6619-5882-20μmol
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-5882-50mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
50mg
$240.0 2023-09-07
Life Chemicals
F6619-5882-20mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
20mg
$148.5 2023-09-07
Life Chemicals
F6619-5882-100mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
100mg
$372.0 2023-09-07
Life Chemicals
F6619-5882-2μmol
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6619-5882-5μmol
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-5882-75mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
75mg
$312.0 2023-09-07
Life Chemicals
F6619-5882-4mg
2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
2180434-06-2
4mg
$99.0 2023-09-07

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 関連文献

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidineに関する追加情報

Recent Advances in the Study of 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS: 2180434-06-2)

The compound 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (CAS: 2180434-06-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent kinase inhibitor, with particular efficacy against specific cancer-related kinases. The presence of the trifluoromethyl group and the thiazole moiety in its structure has been shown to enhance its binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling techniques to elucidate the molecular interactions between this compound and its kinase targets, providing valuable insights for further drug development.

In vitro and in vivo studies have demonstrated promising results regarding the compound's anti-proliferative effects on various cancer cell lines. Notably, its ability to induce apoptosis in tumor cells while showing minimal cytotoxicity to normal cells suggests a favorable therapeutic window. These findings have spurred interest in developing derivatives of this compound to optimize its pharmacokinetic properties and reduce potential side effects.

The synthesis of 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has been refined through recent methodological advancements, yielding higher purity and improved scalability. Researchers have reported novel synthetic routes that reduce the number of steps while maintaining high yields, making the compound more accessible for further research and potential clinical applications.

Pharmacokinetic studies have revealed that the compound exhibits good oral bioavailability and reasonable metabolic stability, though further optimization may be required to enhance its half-life in vivo. Recent formulation studies have explored various delivery systems to improve its solubility and tissue distribution, with nanoparticle-based approaches showing particular promise.

From a mechanistic perspective, recent research has uncovered additional pathways affected by this compound beyond its primary kinase inhibition activity. These include modulation of cellular signaling cascades and epigenetic regulation, suggesting potential applications in combination therapies for complex diseases. The compound's ability to overcome certain resistance mechanisms observed with existing therapies makes it particularly valuable in the context of drug-resistant cancers.

Looking forward, several research groups have initiated preclinical development programs based on this compound, with the goal of advancing it to clinical trials. The accumulating body of evidence supports its potential as a lead compound for the development of novel targeted therapies, particularly in oncology. However, further studies are needed to fully characterize its safety profile and identify optimal dosing regimens.

In conclusion, 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine represents an exciting area of research in medicinal chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for drug development. Continued investigation into its mechanisms of action and therapeutic potential will undoubtedly yield important insights for the field of chemical biology and pharmaceutical sciences.

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